An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate-d4
An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobenzoate-d4 is the deuterated analog of Methyl 3-aminobenzoate, a versatile aromatic compound utilized in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff manufacturing. The incorporation of deuterium in place of hydrogen atoms on the benzene ring can significantly influence the compound's metabolic fate and reaction kinetics, making it a valuable tool in mechanistic studies and as an internal standard in analytical applications. This guide provides a comprehensive overview of the known chemical and physical properties of Methyl 3-aminobenzoate-d4, alongside relevant data for its non-deuterated counterpart for comparative purposes.
Chemical and Physical Properties
The defining characteristic of Methyl 3-aminobenzoate-d4 is the substitution of four hydrogen atoms on the aromatic ring with deuterium, resulting in a higher molecular weight and potentially altered physical properties compared to the non-deuterated form.
Identifiers and General Properties
| Property | Methyl 3-aminobenzoate-d4 | Methyl 3-aminobenzoate |
| Synonyms | m-Aminobenzoic Acid Methyl Ester-d4, 3-(Methoxycarbonyl)aniline-d4 | m-Aminobenzoic Acid Methyl Ester, 3-(Methoxycarbonyl)aniline[1] |
| CAS Number | 911132-57-5[2] | 4518-10-9[1] |
| Molecular Formula | H₂NC₆D₄COOCH₃[2] | C₈H₉NO₂[1] |
| Molecular Weight | 155.19 g/mol [2] | 151.16 g/mol [1] |
| Appearance | Solid | Light beige to brown crystalline powder or crystals[3] |
| Isotopic Enrichment | 98 atom % D[2] | Not Applicable |
Physical Properties
| Property | Value (for Methyl 3-aminobenzoate) |
| Melting Point | ≥42 °C[4] / 49-53 °C[5] |
| Solubility | Slightly soluble in water (0.1-1%); Soluble in alcohol and ether.[5] |
| Storage Conditions | Store at room temperature in a dry and well-ventilated place.[2] |
| Stability | Stable under recommended storage conditions.[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of Methyl 3-aminobenzoate-d4. While experimental spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data of the non-deuterated analog.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectrum of Methyl 3-aminobenzoate-d4 compared to its non-deuterated counterpart will be the absence of signals corresponding to the aromatic protons. The spectrum is expected to show signals for the methyl ester protons and the amine protons.
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Expected ¹H NMR (CDCl₃):
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δ ~3.87 ppm (s, 3H, -COOCH₃)
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δ ~3.72 ppm (br s, 2H, -NH₂)
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For comparison, the ¹H NMR data for Methyl 3-aminobenzoate in CDCl₃ shows the following signals:
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Methyl 3-aminobenzoate-d4 is expected to be very similar to that of the non-deuterated compound, with the key difference being the coupling of the aromatic carbons to deuterium, which may result in multiplets and a decrease in signal intensity for the deuterated carbons.
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¹³C NMR (CDCl₃) of Methyl 3-aminobenzoate: The spectrum of the non-deuterated compound shows characteristic peaks for the aromatic and ester carbons.
Mass Spectrometry
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak for Methyl 3-aminobenzoate-d4 will be observed at m/z 155, corresponding to its molecular weight.
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Expected MS (EI): [M]⁺ at m/z 155.
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MS (EI) of Methyl 3-aminobenzoate: [M]⁺ at m/z 151, with a significant fragment at m/z 120.[7]
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-aminobenzoate-d4 will exhibit characteristic absorptions for the amine, ester, and aromatic functionalities. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated analog.
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IR Spectrum of Methyl 3-aminobenzoate: Shows characteristic peaks for N-H stretching, C=O stretching of the ester, and C-N stretching, as well as aromatic C-H and C=C stretching.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Methyl 3-aminobenzoate-d4 are not explicitly published. However, general methods for the deuteration of aromatic compounds can be adapted.
Synthesis of Methyl 3-aminobenzoate-d4
A plausible synthetic route involves the deuteration of 3-aminobenzoic acid followed by esterification.
Caption: General workflow for the synthesis of Methyl 3-aminobenzoate-d4.
Methodology:
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Deuteration of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is subjected to an acid-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by heating the compound in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), dissolved in deuterium oxide (D₂O). The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
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Esterification: The resulting 3-aminobenzoic acid-d4 is then esterified. A common method is the Fischer esterification, where the deuterated acid is refluxed with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, treatment with thionyl chloride followed by the addition of methanol can be employed.
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Purification: The final product, Methyl 3-aminobenzoate-d4, is purified using standard techniques such as extraction, chromatography, and recrystallization.
Characterization Workflow
The identity and purity of the synthesized Methyl 3-aminobenzoate-d4 would be confirmed through a series of analytical techniques.
Caption: Standard workflow for the characterization of Methyl 3-aminobenzoate-d4.
Methodology:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure. The absence of aromatic proton signals in the ¹H NMR spectrum is a key indicator of successful deuteration.
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Mass Spectrometry: The molecular weight is confirmed by mass spectrometry, with the molecular ion peak expected at m/z 155.
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IR Spectroscopy: The presence of characteristic functional groups (amine, ester) and the C-D bonds is confirmed by IR spectroscopy.
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Purity Analysis: The purity of the compound is assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Information
Specific safety data for Methyl 3-aminobenzoate-d4 is not available. The safety precautions for the non-deuterated analog should be followed. Methyl 3-aminobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
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Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
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Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Applications in Research and Development
The primary application of Methyl 3-aminobenzoate-d4 in research and drug development is as an internal standard for the quantification of Methyl 3-aminobenzoate in biological matrices using mass spectrometry-based methods. Its use can improve the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis. Furthermore, it can be employed in metabolic studies to investigate the kinetic isotope effect on the biotransformation of the parent compound.
Conclusion
Methyl 3-aminobenzoate-d4 is a valuable isotopically labeled compound for advanced research applications. While specific experimental data for the deuterated form is scarce, a comprehensive understanding of its chemical properties can be derived from the extensive data available for its non-deuterated analog. The synthesis and characterization of this compound can be achieved through established methodologies for deuterated aromatic compounds. As with any chemical, appropriate safety precautions should be taken during handling and storage.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 3. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
